5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound characterized by the molecular formula . It is a derivative of benzimidazole, a structure known for its diverse biological activities, including antimicrobial and antiviral properties. This compound has garnered attention in medicinal chemistry due to its potential applications in developing new pharmaceuticals, particularly in anti-inflammatory and anticancer therapies.
This compound can be classified under the category of benzimidazole derivatives. Benzimidazoles are recognized for their pharmacological significance, often exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The specific structure of 5-chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical characteristics that make it suitable for various scientific applications .
The synthesis of 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of substituted anilines with chloroformates or carbonyl diimidazole. The reaction is generally performed under an inert atmosphere to minimize side reactions. Key steps include:
On an industrial scale, continuous flow reactors may be employed to enhance quality control and yield consistency .
The molecular structure of 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one features a benzimidazole ring system with chlorine and fluorine substituents at specific positions. The molecular weight is approximately , with the following structural details:
The presence of halogen atoms contributes to the compound's reactivity and biological activity .
5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions:
The mechanism of action for 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes related to DNA replication or protein synthesis, contributing to its antimicrobial and anticancer effects. This interaction leads to a cascade of biochemical events that can alter cellular functions .
The physical properties of 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one include:
Key chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments .
5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one has several notable applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for ongoing research in medicinal chemistry and material science.
The synthesis of 5-chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one (CAS 1075753-25-1, C₇H₄ClFN₂O) predominantly follows benzimidazolone cyclization protocols starting from appropriately substituted o-phenylenediamine precursors. The most established route involves cyclocondensation reactions of 4-chloro-5-fluoro-1,2-diaminobenzene with carbonyl donors under acidic or thermal conditions [3] [5]. Among carbonyl sources, urea fusion represents the most economical approach, where the diamine derivative reacts with excess urea at elevated temperatures (180-200°C) to form the bicyclic core. While operationally simple, this method typically yields ≤65% of the target compound due to competing oxidation and polymerization side reactions [4].
Phosgene equivalents offer superior reaction control and higher purity at the expense of handling challenges. Triphosgene (bis(trichloromethyl) carbonate) serves as a crystalline alternative, reacting with the diamine in anhydrous tetrahydrofuran at 0-5°C followed by gradual warming to room temperature. This methodology achieves cyclization efficiencies of 72-78% with minimal oligomer formation, making it preferable for small-scale pharmaceutical synthesis [4]. Alternatively, N,N'-carbonyldiimidazole (CDI)-mediated condensation in dimethylformamide provides excellent regioselectivity at 80-90°C, particularly valuable when preserving acid-labile functional groups. Post-cyclization purification typically involves silica gel chromatography (chloroform:methanol 95:5) or recrystallization from acetone/water mixtures to achieve >97% purity as confirmed by HPLC [3] [5].
Table 1: Comparative Analysis of Cyclization Methods for 5-Chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one Synthesis
Carbonyl Source | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Urea | 180-200°C, neat, 6h | 58-65 | 90-92 | Cost-effective, solvent-free |
Triphosgene | 0°C→RT, THF, 12h | 72-78 | 95-97 | High conversion, controlled addition |
N,N'-Carbonyldiimidazole | 80-90°C, DMF, 8h | 75-82 | 97-99 | Mild conditions, excellent functional group tolerance |
Gaseous Phosgene | -10°C, toluene, 4h | 70-75 | 93-95 | Rapid reaction, industrial scalability |
Achieving regiospecific halogen placement at C5 (chloro) and C6 (fluoro) positions requires precise precursor design due to the significant electronic differentiation necessary for selective substitution. Two principal synthetic routes exist: (1) pre-halogenated aniline pathways employing 4-chloro-5-fluoro-1,2-diaminobenzene as the cyclization precursor, and (2) post-cyclization halogenation of the benzimidazolone core [3] [8]. The former approach dominates industrial production due to superior regiocontrol, utilizing commercially available 4,5-difluoro-1,2-dinitrobenzene as the starting material. Selective nucleophilic aromatic substitution (SNAr) introduces the chlorine atom first through reaction with sodium methoxide followed by ammonia displacement to install the amine functionality. Subsequent reduction of the nitro groups and cyclization yields the target compound with positional fidelity exceeding 98% [3].
Electrophilic halogenation of the pre-formed benzimidazolone core faces regioselectivity challenges due to the electron-deficient nature of the fused ring system. While bromination at C4 proceeds moderately under Lewis acid catalysis, chlorination requires harsh conditions (Cl₂, FeCl₃, 120°C) that degrade the heterocyclic core. Fluorination via Balz-Schiemann reaction (diazotization of aniline precursors followed by HF treatment) remains impractical due to competing decomposition of the diazo intermediate at elevated temperatures. Consequently, directing group strategies have emerged, where temporary protection of the imidazolone nitrogen with tert-butyldimethylsilyl groups enables ortho-directed lithiation-halogenation sequences. This method allows late-stage introduction of fluorine-18 for positron emission tomography (PET) tracer applications, though it requires additional synthetic steps [8].
Table 2: Halogenation Methodologies for Position-Specific Substitution
Strategy | Precursors/Reagents | Regioselectivity | Limitations |
---|---|---|---|
SNAr on difluoroarene | 4,5-DFNB, NaOCl, NH₃, H₂/Pd-C | >98% C5-Cl, C6-F | Multi-step synthesis requiring nitro reduction |
Directed ortho-metalation | TBDMS-protected benzimidazolone, n-BuLi, Cl₂ or F⁺ sources | 85-90% positional purity | N-protection/deprotection required, moderate yields |
Electrophilic halogenation | Cl₂/FeCl₃ or F₂/diluent, 100-120°C | <50% desired isomer | Poor selectivity, ring degradation, low yields |
Sandmeyer fluorination | CuCl for Cl, tetrafluoroborate salts for F | 70-75% target isomer | Diazotization incompatible with electron-deficient anilines |
Catalytic hydrogenation provides an alternative ring-closure strategy starting from ortho-nitroarylamines, bypassing unstable diamine intermediates. This approach proves invaluable when synthesizing electron-deficient benzimidazolones where conventional condensation yields plummet below 40%. For 5-chloro-6-fluoro-1,3-dihydro-2H-benzimidazol-2-one, 2-amino-4-chloro-5-fluoro-nitrobenzene undergoes reductive cyclization under 50 psi H₂ with 5% Pd/C in ethanol at 60°C. The reaction proceeds via in situ diamine generation followed by spontaneous carbonylation from the solvent, achieving 68% isolated yield after 12 hours [4] [6].
Advanced transfer hydrogenation systems utilizing ammonium formate as the hydrogen donor and Pd/C or Pd(OH)₂ catalysts achieve comparable reduction potentials at atmospheric pressure. These systems demonstrate particular efficiency in flow reactors where continuous substrate-catalyst contact minimizes over-reduction byproducts. When performed in DMF saturated with carbon monoxide (1 atm), the method delivers 75-80% yields through reductive carbonylation mechanisms. Notably, this pathway enables isotopic labeling by substituting ^(12)CO with ^(13)CO or ^(14)CO for tracer studies without altering the synthetic route [6].
Critical to all reductive approaches is catalyst poison management, as halogen impurities (particularly chloride) induce rapid palladium deactivation. Pretreatment of substrates with ion-exchange resins and doping catalysts with cesium or potassium significantly prolong catalytic activity. Post-reduction, the product crystallizes directly from the reaction mixture upon cooling, yielding off-white to brown crystals with 186.57 g/mol molecular weight confirmed by LCMS [3] [6].
Table 4: Reductive Cyclization Agents and Performance Characteristics
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0